Cas no 1196155-54-0 (Cyclopropaneethanesulfonyl chloride)

Cyclopropaneethanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- Cyclopropaneethanesulfonyl chloride
- 2-cyclopropylethanesulfonyl chloride
- AB69797
- 1196155-54-0
- 857-469-7
- AT45492
- 2-cyclopropylethane-1-sulfonyl chloride
- 2-CYCLOPROPYLETHANESULFONYL CHLORIDE
- AKOS006334040
- 2-cyclopropylethane-1-sulfonylchloride
- DA-34929
- EN300-116132
- SCHEMBL17803560
-
- インチ: InChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2
- InChIKey: QJVYBAAMABSOKJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 168.0011784Da
- 同位素质量: 168.0011784Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- XLogP3: 1.9
Cyclopropaneethanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116132-0.05g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 0.05g |
$179.0 | 2023-05-26 | |
Enamine | EN300-116132-10.0g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 10g |
$3315.0 | 2023-05-26 | |
Enamine | EN300-116132-1.0g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 1g |
$770.0 | 2023-05-26 | |
Enamine | EN300-116132-0.25g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 0.25g |
$383.0 | 2023-05-26 | |
Enamine | EN300-116132-2.5g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 2.5g |
$1509.0 | 2023-05-26 | |
Aaron | AR01A2UW-100mg |
2-Cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 100mg |
$284.00 | 2025-02-09 | |
Aaron | AR01A2UW-500mg |
2-Cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 500mg |
$669.00 | 2025-02-09 | |
1PlusChem | 1P01A2MK-250mg |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 250mg |
$380.00 | 2025-03-04 | |
1PlusChem | 1P01A2MK-2.5g |
2-cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 2.5g |
$1507.00 | 2025-03-04 | |
1PlusChem | 1P01A2MK-10g |
2-Cyclopropylethane-1-sulfonyl chloride |
1196155-54-0 | 95% | 10g |
$3719.00 | 2025-03-19 |
Cyclopropaneethanesulfonyl chloride 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Cyclopropaneethanesulfonyl chlorideに関する追加情報
Research Briefing on Cyclopropaneethanesulfonyl chloride (CAS: 1196155-54-0) in Chemical Biology and Pharmaceutical Applications
Cyclopropaneethanesulfonyl chloride (CAS: 1196155-54-0) is a specialized chemical reagent that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This sulfonyl chloride derivative, characterized by its cyclopropane ring and ethanesulfonyl moiety, serves as a key intermediate in the synthesis of biologically active compounds. Recent studies have highlighted its utility in the development of covalent inhibitors, PROTACs (proteolysis-targeting chimeras), and other targeted therapeutic agents, making it a valuable tool for researchers in chemical biology and pharmaceutical sciences.
One of the most notable applications of Cyclopropaneethanesulfonyl chloride is its role in the synthesis of covalent kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in modifying cysteine residues within the ATP-binding pockets of various kinases, leading to the development of highly selective and potent inhibitors. The study emphasized the reagent's ability to introduce cyclopropane-containing sulfonamide groups, which enhance binding affinity and metabolic stability. This has opened new avenues for targeting previously undruggable kinases, particularly in oncology and inflammatory diseases.
In addition to kinase inhibition, Cyclopropaneethanesulfonyl chloride has been employed in the design of PROTAC molecules. A recent preprint on bioRxiv (2024) detailed its use as a linker in bifunctional degraders targeting BET proteins. The cyclopropane ring was found to confer rigidity and improve proteasome recruitment efficiency, while the sulfonyl chloride group facilitated straightforward conjugation to E3 ligase ligands. This approach yielded degraders with sub-nanomolar DC50 values, showcasing the reagent's potential in advancing targeted protein degradation strategies.
From a synthetic chemistry perspective, the stability and reactivity of Cyclopropaneethanesulfonyl chloride have been subjects of optimization. A 2023 ACS Catalysis publication reported a novel palladium-catalyzed method for its preparation from cyclopropane derivatives, achieving higher yields (85-92%) compared to traditional chlorosulfonation routes. The study also investigated its shelf-life under various storage conditions, providing practical guidelines for industrial-scale applications. These advancements address previous challenges related to reagent decomposition and have expanded its accessibility for pharmaceutical R&D.
Emerging safety and toxicology data (2024) from European Journal of Pharmaceutical Sciences suggest that while Cyclopropaneethanesulfonyl chloride requires careful handling due to its reactive nature, its derivatives exhibit favorable ADME profiles. Metabolite identification studies in hepatocytes showed predominant formation of non-toxic sulfonic acid derivatives, supporting its continued use in drug discovery. However, researchers are advised to conduct thorough reactivity screening when incorporating this reagent into new molecular designs, particularly for candidates intended for chronic administration.
The commercial landscape for Cyclopropaneethanesulfonyl chloride has evolved significantly, with multiple suppliers now offering GMP-grade material. Market analysis indicates a 40% increase in procurement by pharmaceutical companies between 2022-2024, driven by its adoption in clinical-stage programs. Current price benchmarks range from $250-$400 per gram at research quantities, with bulk pricing available for development candidates. This availability positions the reagent as a mainstream tool rather than a niche chemical, likely to see expanded use in coming years.
Looking forward, the unique properties of Cyclopropaneethanesulfonyl chloride continue to inspire innovative applications. Ongoing research explores its potential in antibody-drug conjugates (ADCs) as a stable linker chemistry, as well as in the development of covalent protein-protein interaction inhibitors. As synthetic methodologies improve and safety databases expand, this reagent is poised to remain a cornerstone of modern medicinal chemistry efforts targeting challenging biological pathways.
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